molecular formula C18H24N4O4 B1668340 Carbazeran CAS No. 70724-25-3

Carbazeran

Cat. No.: B1668340
CAS No.: 70724-25-3
M. Wt: 360.4 g/mol
InChI Key: QJGVXJYGDBSPSJ-UHFFFAOYSA-N
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Safety and Hazards

Carbazeran is classified as Acute Toxicity, Oral (Category 3), H301 . It is toxic if swallowed . The safety precautions include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and storing it locked up .

Future Directions

The production of carbazeran 4-oxo derivatives was found to be higher in humanized-liver mice than in control mice . This suggests that human aldehyde oxidase 1 is functional in humanized-liver mice in vivo and that chimeric NOD/Shi- scid IL2 receptor gamma-null mice expressing a herpes simplex virus type 1 thymidine kinase transgene transplanted with human hepatocytes may be a suitable model animal for predicting aldehyde oxidase–dependent biotransformation of drugs in humans .

Mechanism of Action

Target of Action

Carbazeran primarily targets two enzymes: Phosphodiesterase (PDE) and Aldehyde Oxidase (AO) . PDE is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism . AO, on the other hand, is involved in the metabolism and detoxification of a variety of xenobiotics, drugs, and endogenous compounds .

Mode of Action

This compound acts as a PDE inhibitor and an AO substrate . As a PDE inhibitor, it prevents the breakdown of cAMP, thereby increasing its levels within the cell . This can lead to various downstream effects, such as increased heart rate and contractility . As an AO substrate, this compound undergoes 4-hydroxylation to form a phthalazinone metabolite .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP signaling pathway . By inhibiting PDE and preventing the breakdown of cAMP, this compound can enhance the signaling through this pathway . This can lead to various downstream effects, such as increased heart rate and contractility .

Pharmacokinetics

This compound is almost completely cleared in humans via 4-hydroxylation to the phthalazinone metabolite by AO . This metabolic process is crucial for the drug’s bioavailability and therapeutic effect .

Result of Action

The inhibition of PDE and the subsequent increase in cAMP levels can lead to various cellular effects. For instance, it can lead to increased heart rate and contractility, which can be beneficial in conditions like heart failure . The 4-hydroxylation of this compound by AO also results in the formation of a phthalazinone metabolite .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are also metabolized by AO can potentially affect the metabolism and clearance of this compound . Additionally, factors such as pH and temperature can also influence the activity of the enzymes that this compound targets .

Biochemical Analysis

Biochemical Properties

Carbazeran is an Aldehyde oxidase (AO) substrate . It interacts with this enzyme to produce concentration-dependent positive inotropic responses . In humans, this compound is almost completely metabolized via 4-hydroxylation to the phthalazinone metabolite by AO .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, liver cytosolic fractions from humanized-liver mice effectively catalyze this compound 4-oxidation . Furthermore, hepatocytes prepared from humanized-liver mice and humans also exhibit substantial metabolism via this compound 4-oxidation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with Aldehyde oxidase (AO). As an AO substrate, it undergoes 4-hydroxylation to form the phthalazinone metabolite . This process involves binding interactions with the enzyme, leading to enzyme activation and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. After a single oral administration of this compound, plasma levels of 4-oxo-Carbazeran, N-desethyl-4-oxo-Carbazeran, and 6,7-dimethoxy-1-[4-(hydroxy)-piperidino]-4-phthalazinone (three human metabolites formed via 4-oxidation) were higher in humanized-liver mice than in the control mice .

Metabolic Pathways

This compound is involved in the Aldehyde oxidase (AO) metabolic pathway . It interacts with this enzyme during its metabolism, leading to the formation of the phthalazinone metabolite via 4-hydroxylation .

Subcellular Localization

Given its interaction with Aldehyde oxidase, an enzyme found in the cytosol , it can be inferred that this compound may also be present in the cytosol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbazeran involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 6,7-dimethoxyphthalazine with piperidine to form an intermediate, which is then reacted with ethyl chloroformate to yield this compound . The reaction conditions typically involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions: Carbazeran undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. One of the primary metabolic pathways involves the oxidation of this compound to 4-oxo-carbazeran by aldehyde oxidase . This reaction is significant in both in vitro and in vivo studies, as it helps predict the metabolic fate of the compound in humans.

Common Reagents and Conditions: The oxidation of this compound is typically catalyzed by aldehyde oxidase in the presence of oxygen. Other common reagents used in the chemical reactions of this compound include reducing agents such as sodium borohydride for reduction reactions and nucleophiles such as amines for substitution reactions .

Major Products Formed: The major products formed from the oxidation of this compound include 4-oxo-carbazeran, N-desethyl-4-oxo-carbazeran, and 6,7-dimethoxy-1-[4-(hydroxy)-piperidino]-4-phthalazinone . These metabolites are important for understanding the pharmacokinetics and pharmacodynamics of this compound in different species.

Properties

IUPAC Name

[1-(6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-4-19-18(23)26-13-5-7-22(8-6-13)17-14-10-16(25-3)15(24-2)9-12(14)11-20-21-17/h9-11,13H,4-8H2,1-3H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGVXJYGDBSPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC1CCN(CC1)C2=NN=CC3=CC(=C(C=C32)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220983
Record name Carbazeran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70724-25-3
Record name Carbazeran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70724-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbazeran [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazeran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70724-25-3
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Record name CARBAZERAN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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